Cas no 915411-11-9 ((2,3-dihydro-1H-inden-4-yl)boronic acid)
(2,3-dihydro-1H-inden-4-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, B-(2,3-dihydro-1H-inden-4-yl)-
- 2,3-dihydro-1H-inden-4-ylboronic acid
- (2,3-dihydro-1H-inden-4-yl)boronic acid
- 915411-11-9
- EN300-202205
- CS-0311138
- MFCD22191952
- AT12703
- indan-4-ylboronic acid
- DTXSID40726010
- DB-157903
-
- MDL: MFCD22191952
- Inchi: 1S/C9H11BO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11-12H,1,3,5H2
- InChI Key: ABYJZHMGXFXESQ-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC2=C1CCC2)O
Computed Properties
- Exact Mass: 162.0852098Da
- Monoisotopic Mass: 162.0852098Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
(2,3-dihydro-1H-inden-4-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-202205-0.05g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 0.05g |
$36.0 | 2023-09-16 | ||
| Enamine | EN300-202205-1g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 1g |
$228.0 | 2023-09-16 | ||
| Enamine | EN300-202205-5g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 5g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-202205-10g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 10g |
$978.0 | 2023-09-16 | ||
| Enamine | EN300-202205-0.1g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 0.1g |
$58.0 | 2023-09-16 | ||
| Enamine | EN300-202205-0.25g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 0.25g |
$83.0 | 2023-09-16 | ||
| Enamine | EN300-202205-0.5g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 0.5g |
$153.0 | 2023-09-16 | ||
| Enamine | EN300-202205-1.0g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 1g |
$228.0 | 2023-05-31 | ||
| Enamine | EN300-202205-2.5g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 2.5g |
$446.0 | 2023-09-16 | ||
| Enamine | EN300-202205-5.0g |
(2,3-dihydro-1H-inden-4-yl)boronic acid |
915411-11-9 | 5g |
$660.0 | 2023-05-31 |
(2,3-dihydro-1H-inden-4-yl)boronic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (2,3-dihydro-1H-inden-4-yl)boronic acid
Introduction to (2,3-dihydro-1H-inden-4-yl)boronic acid (CAS No. 915411-11-9)
(2,3-dihydro-1H-inden-4-yl)boronic acid (CAS No. 915411-11-9) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique structure, which combines a boronic acid functional group with a 2,3-dihydroindenyl moiety. The compound's properties and reactivity make it an essential building block in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of (2,3-dihydro-1H-inden-4-yl)boronic acid consists of a seven-membered ring with a boronic acid group attached to the fourth carbon atom. This structure provides the compound with unique reactivity and stability, making it an attractive candidate for various chemical transformations. The boronic acid group is known for its ability to form stable complexes with metal catalysts, which can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of complex organic molecules, including those used in drug discovery and development.
In recent years, (2,3-dihydro-1H-inden-4-yl)boronic acid has been extensively studied for its applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of small molecule inhibitors targeting various biological pathways. For instance, researchers have utilized this compound to develop inhibitors of kinases, proteases, and other enzymes involved in disease processes such as cancer and neurodegenerative disorders.
A notable example of the application of (2,3-dihydro-1H-inden-4-yl)boronic acid is in the development of BRAF inhibitors. BRAF is a serine/threonine kinase that plays a critical role in the MAPK signaling pathway, which is often dysregulated in melanoma and other cancers. By incorporating (2,3-dihydro-1H-inden-4-yl)boronic acid into the design of these inhibitors, scientists have been able to achieve high selectivity and potency against mutant BRAF proteins. This has led to the development of more effective therapeutic agents with reduced side effects.
Beyond its use in drug discovery, (2,3-dihydro-1H-inden-4-yl)boronic acid has also found applications in materials science. The unique electronic properties of this compound make it suitable for the synthesis of functional materials such as polymers and coordination complexes. These materials can be used in various applications, including electronic devices, sensors, and catalytic systems.
The synthesis of (2,3-dihydro-1H-inden-4-yl)boronic acid typically involves several steps. One common approach is to start with 2,3-dihydroindenol or a related precursor and then introduce the boronic acid group through a series of reactions such as Grignard addition and hydroboration. The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
In terms of stability, (2,3-dihydro-1H-inden-4-yl)boronic acid is generally stable under standard laboratory conditions but should be stored under inert atmosphere to prevent oxidation. The compound is soluble in common organic solvents such as THF and DMF but may require heating or sonication for complete dissolution. It is important to handle this compound with care due to its reactivity with moisture and air.
The safety profile of (2,3-dihydro-1H-inden-4-yl)boronic acid has been well-characterized through various studies. While it is not classified as a hazardous material under most regulations, it should be handled using standard laboratory safety protocols to avoid skin contact or inhalation. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when working with this compound.
In conclusion, (2,3-dihydro-1H-inden-4-yl)boronic acid (CAS No. 915411-11-9) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an essential building block for the development of novel drugs and functional materials. As research continues to advance in these fields, the importance of compounds like (2,3-dihydro-1H-inden-4-yl)boronic acid will only continue to grow.
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